2-Amino-6-bromo-3-fluorophenol
Overview
Description
2-Amino-6-bromo-3-fluorophenol is an organic compound with the molecular formula C6H5BrFNO. It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-fluorophenol can be achieved through several methods. One common approach involves the bromination and fluorination of 2-hydroxyaniline. The process typically includes the following steps:
Bromination: 2-Hydroxyaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorinating reagent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the amino group can be reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
2-Amino-6-bromo-3-fluorophenol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It is utilized in the preparation of advanced materials, including polymers and dyes.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-fluorophenol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the hydroxyl group can influence the compound’s reactivity and binding affinity to biological molecules. For instance, the compound may inhibit certain enzymes or receptors by forming hydrogen bonds and halogen interactions with the active sites .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxyaniline: Lacks the fluorine atom, which may affect its reactivity and applications.
6-Fluoro-2-hydroxyaniline:
2-Bromo-6-fluoroaniline: Lacks the hydroxyl group, which can alter its solubility and biological activity.
Uniqueness
2-Amino-6-bromo-3-fluorophenol is unique due to the combination of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-amino-6-bromo-3-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQYDVVFNUSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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